![molecular formula C9H14N4O2 B3846897 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3846897.png)
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. These GTPases play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. EHT 1864 has been shown to inhibit Rho GTPases by preventing their activation, making it a promising candidate for therapeutic development.
Mechanism of Action
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 inhibits Rho GTPases by preventing their activation. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP. Once activated, Rho GTPases bind to downstream effectors, leading to various cellular responses. 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 prevents the activation of Rho GTPases by binding to the GEF-binding site and preventing the interaction between GEFs and Rho GTPases.
Biochemical and Physiological Effects
The inhibition of Rho GTPases by 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has several biochemical and physiological effects. In cancer cells, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 reduces the migration and invasion of cells by inhibiting the activation of Rho GTPases. Inflammatory disorders, such as rheumatoid arthritis, are characterized by the infiltration of immune cells into affected tissues. 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 reduces inflammation by inhibiting the migration of immune cells into inflamed tissues. Additionally, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been shown to affect cytoskeletal rearrangement and cell adhesion, which are crucial for various cellular processes.
Advantages and Limitations for Lab Experiments
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. Additionally, it has been extensively studied and has a well-established mechanism of action. However, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 also has some limitations. It is not specific to a single Rho GTPase and can inhibit multiple GTPases. Moreover, the inhibition of Rho GTPases can have off-target effects on various cellular processes, making it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864. One area of research is the development of more specific inhibitors of Rho GTPases. Additionally, the use of 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 in combination with other drugs may enhance its therapeutic potential. Moreover, the role of Rho GTPases in various diseases, such as cancer and inflammatory disorders, is not fully understood, and further research is needed to elucidate their mechanisms of action. Finally, the use of 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 in clinical trials for the treatment of cancer and inflammatory disorders is a promising area of research.
Scientific Research Applications
4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been extensively studied in various scientific research applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential anti-cancer agent. Additionally, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis. Moreover, 4-ethyl-5-(1-methyl-5-oxopyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1864 has been used to study the role of Rho GTPases in various cellular processes, including cytoskeletal rearrangement and cell adhesion.
properties
IUPAC Name |
4-ethyl-3-(1-methyl-5-oxopyrrolidin-3-yl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-3-13-8(10-11-9(13)15)6-4-7(14)12(2)5-6/h6H,3-5H2,1-2H3,(H,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGERSGOHDVKYSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2CC(=O)N(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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